Carbamic acid,(cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

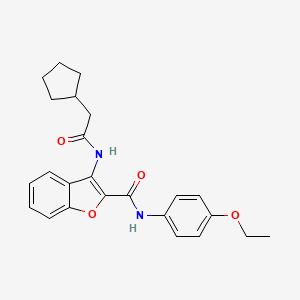

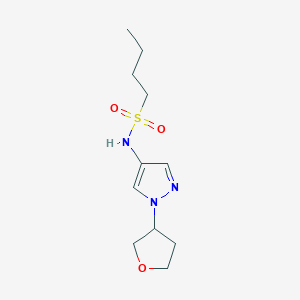

Carbamic acid, N-(cis-4-methoxycyclohexyl)-, 1,1-dimethylethyl ester, also known as tert-butyl N-(cis-4-methoxycyclohexyl)carbamate, is a chemical compound with the molecular formula C12H23NO3 . It has a molecular weight of 229.32 .

Synthesis Analysis

The synthesis of cis-4-methoxycyclohexyl-1-carbamic acid involves several steps including catalytic hydrogenation, oxidation reaction, displacement reaction, and hydrolysis . The hydrolysis reaction is carried out in a microreactor, with a Jones reagent acting as an oxidant . Barium hydroxide octahydrate is used as an alkaline material in the hydrolysis reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a carbamic acid group attached to a cis-4-methoxycyclohexyl group and a 1,1-dimethylethyl ester group . The exact 3D structure can be obtained from a molecular file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, displacement, and hydrolysis . The exact mechanisms of these reactions are not specified in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.32 . Other specific properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

Photochemistry and Organometallic Protection

Photochemistry Applications : The study of the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides highlights the synthesis of isocyanates and tricyclic δ-lactams from carboxylic acids via photolysis, showcasing a method that could be relevant for the study or synthesis of related carbamic acid esters (Brown, 1964).

Organometallic Protection Group : The utilization of the Mo(CO)3 fragment as an organometallic protection group in the synthesis of functionalized tripodal phosphine ligands demonstrates the complex's ability to undergo various transformations, offering insights into the protective and functional roles such groups could play in the synthesis of carbamic acid esters (Stößel et al., 1996).

Synthesis and Structural Analysis

Esterification and Structure-Activity Relationships : Research on the esterification of chrysanthemic acids and the synthesis of methyl chrysanthemates provides foundational knowledge on ester formation and the structural aspects influencing biological activity, which could be extrapolated to the study of carbamic acid esters (Harper & Reed, 1951).

Stereoselective Synthesis : Investigations into the stereoselective inhibition of muscarinic receptor subtypes by stereoisomers related to rociverine underline the importance of stereochemistry in the biological activity of carbamate esters, suggesting similar considerations for the design and synthesis of carbamic acid esters (Barbier et al., 1995).

Analytical and Synthetic Techniques

Monitoring of Pyrethroid Metabolites : The development of methods for the determination of pyrethroid metabolites in human urine using solid-phase extraction and gas chromatography-tandem mass spectrometry showcases advanced analytical techniques that could be applied to the study of carbamic acid esters and their metabolites (Arrebola et al., 1999).

Insect Pest Control Agents : Research on novel chiral butanoate esters (juvenogens) as insect pest control agents emphasizes the potential of carbamic acid esters in pest management strategies, highlighting synthesis methods and the importance of chirality in biological efficacy (Wimmer et al., 2007).

properties

IUPAC Name |

tert-butyl N-[(4-methoxycyclohexyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h10-11H,5-9H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXWSOBHDFNOBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate](/img/structure/B2735365.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735368.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2735372.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2735376.png)

![2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2735382.png)

![N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B2735384.png)

![1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735385.png)

![3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735386.png)